molecular formula C22H26N4O2 B2549128 N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251601-42-9

N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2549128
CAS No.: 1251601-42-9
M. Wt: 378.476
InChI Key: KXLMVGBRXRADOK-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, an amine group, and several substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated naphthyridine derivative.

    Substitution with Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or amine group are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, electrophiles, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-[(2-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide
  • N,N-diethyl-4-[(2-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide
  • N,N-diethyl-4-[(2-methoxy-5-chlorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

Uniqueness

N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both methoxy and methyl groups on the phenyl ring, along with the naphthyridine core, distinguishes it from other similar compounds and may confer unique properties.

Properties

IUPAC Name

N,N-diethyl-4-(2-methoxy-5-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-6-26(7-2)22(27)17-13-23-21-16(10-9-15(4)24-21)20(17)25-18-12-14(3)8-11-19(18)28-5/h8-13H,6-7H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLMVGBRXRADOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C)OC)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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